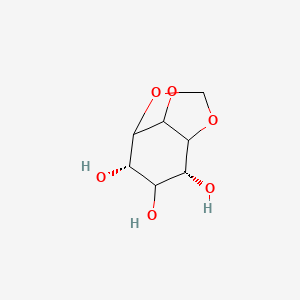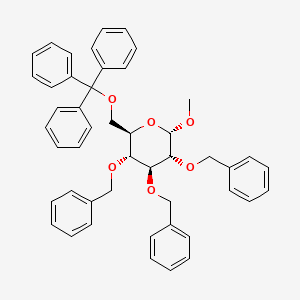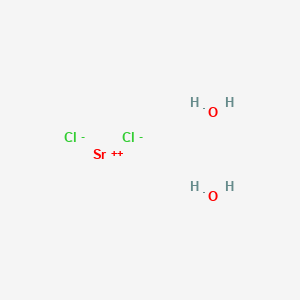
Triphenyl phosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl phosphonium chloride is an organophosphorus compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{PCl} ). It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenyl phosphonium chloride can be synthesized through the reaction of triphenylphosphine with an alkyl halide. One common method involves the reaction of triphenylphosphine with methyl chloride in an organic solvent such as acetone. The reaction is typically carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at a controlled temperature, followed by filtration and drying to obtain the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions in reactors equipped with temperature and pressure control. The process may include steps such as:
- Dissolving triphenylphosphine in an organic solvent.
- Adding the alkyl halide dropwise while maintaining the reaction temperature.
- Conducting the reaction under controlled pressure.
- Isolating the product through filtration and drying .
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl phosphonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to triphenylphosphine.
Substitution: It participates in nucleophilic substitution reactions to form phosphonium ylides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Reagents like lithium aluminum hydride are commonly employed.
Substitution: Strong bases such as sodium hydride are used to generate the ylide intermediate.
Major Products:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Phosphonium ylides, which are key intermediates in the Wittig reaction.
Aplicaciones Científicas De Investigación
Triphenyl phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction to synthesize alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules, including antiviral and antitumor agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds such as cephalotaxine.
Industry: It is used as a phase transfer catalyst in various industrial processes.
Mecanismo De Acción
The primary mechanism of action of triphenyl phosphonium chloride involves the formation of phosphonium ylides. These ylides are generated through the deprotonation of the phosphonium salt by a strong base. The ylide then reacts with carbonyl compounds in the Wittig reaction to form alkenes.
Comparación Con Compuestos Similares
- Methoxymethyl triphenylphosphonium chloride
- Benzyltriphenylphosphonium chloride
- Ethyl triphenylphosphonium chloride
Comparison: Triphenyl phosphonium chloride is unique in its versatility and efficiency in the Wittig reaction compared to its analogs. While methoxymethyl triphenylphosphonium chloride and benzyltriphenylphosphonium chloride are also used in organic synthesis, they have different reactivity profiles and are often used in more specialized applications. Ethyl triphenylphosphonium chloride, on the other hand, is primarily used as a surfactant and in the synthesis of specific organic compounds .
Propiedades
IUPAC Name |
triphenylphosphane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUFXBPAIGJHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

![1-[(3S,5S,8R,9S,10S,13R,17S)-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B579410.png)




![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)

![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579420.png)

